molecular formula C12H14N2+2 B14674633 2,2'-Bipyridinium, 1,1'-dimethyl- CAS No. 41491-80-9

2,2'-Bipyridinium, 1,1'-dimethyl-

Cat. No.: B14674633
CAS No.: 41491-80-9
M. Wt: 186.25 g/mol
InChI Key: UAUJBDPVJVQYQE-UHFFFAOYSA-N
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Description

2,2’-Bipyridinium, 1,1’-dimethyl-, also known as paraquat, is a quaternary ammonium compound widely used as a herbicide. It is known for its effectiveness in controlling weeds and grasses by interfering with photosynthesis. This compound is highly toxic to humans and animals, which has led to regulatory restrictions in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridinium, 1,1’-dimethyl- typically involves the N-alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of paraquat involves the reaction of 2,2’-bipyridine with methyl chloride in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridinium, 1,1’-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Bipyridinium, 1,1’-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The herbicidal activity of 2,2’-Bipyridinium, 1,1’-dimethyl- is primarily due to its ability to interfere with the electron transfer system during photosynthesis. It inhibits the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to NADPH, leading to the generation of reactive oxygen species that damage cellular components and ultimately cause cell death .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipyridinium, 1,1’-dimethyl- is unique due to its high efficacy as a herbicide and its ability to generate reactive oxygen species. its high toxicity to humans and animals sets it apart from other herbicides, leading to stringent regulatory controls .

Properties

CAS No.

41491-80-9

Molecular Formula

C12H14N2+2

Molecular Weight

186.25 g/mol

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium

InChI

InChI=1S/C12H14N2/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2/h3-10H,1-2H3/q+2

InChI Key

UAUJBDPVJVQYQE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C

Origin of Product

United States

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